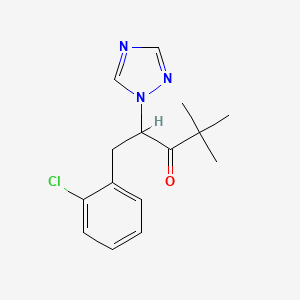

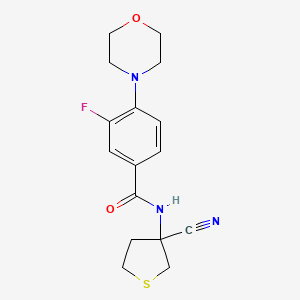

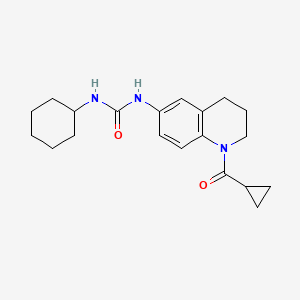

![molecular formula C8H7ClN2O B2626568 (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 867036-42-8](/img/structure/B2626568.png)

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

説明

“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 867036-42-8 . It has a molecular weight of 182.61 . It appears as a yellow solid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2O/c9-8-2-5-1-6 (4-12)11-7 (5)3-10-8/h1-3,11-12H,4H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 182.61 . The compound is stored at a temperature of 0-5°C .

科学的研究の応用

Synthesis of Methoxylated Pyrrolinones : Research has shown the utility of this compound in the synthesis of methoxylated pyrrolin-2-ones, which are valuable for preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).

Production of Pyrrolinones for Chemical Synthesis : Another study demonstrates the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from similar chlorinated pyrrolidinones, indicating its potential in chemical synthesis (Bellesia et al., 2001).

Applications in Crystallography and Molecular Interactions : The compound has also been used in crystallography to study molecular interactions, as demonstrated by research on triprolidinium dichloranilate–chloranilic acid–methanol–water (Dayananda et al., 2012).

Use in Heterocyclic Compound Synthesis : It is instrumental in the synthesis of heterocyclic compounds, such as the creation of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, highlighting its versatility in organic chemistry (Bawa et al., 2010).

Preparation of Aryl Grignard Reagents : The compound is used in reactions with aryl Grignard reagents, contributing to the field of organic synthesis and chemical research (Kobayashi et al., 2011).

作用機序

Target of Action

Similar compounds such as pexidartinib, a kinase inhibitor drug, act by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit) and fms-like tyrosine kinase-3 (flt-3) .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and migration, angiogenesis, and other processes

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis

特性

IUPAC Name |

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKZKRFVQILGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CN=C1Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

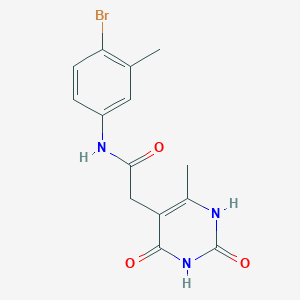

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)

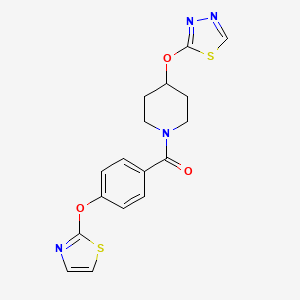

![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

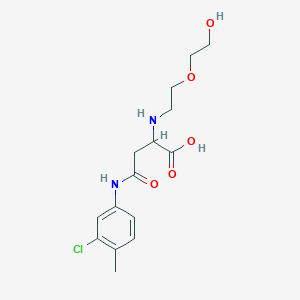

![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2626499.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2626508.png)